

Application Notes and Protocols for In Vitro Antiviral Assay of CL-385319

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Compound of Interest

Compound Name: CL-385319

Cat. No.: B560503

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Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated antiviral activity against influenza A viruses, including the highly pathogenic H5N1 subtype.^{[1][2][3]} Its mechanism of action involves the inhibition of viral entry into host cells by interfering with the fusogenic activity of the viral hemagglutinin (HA) protein.^{[1][2]} Specifically, **CL-385319** is thought to bind to the stem region of HA, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome. This document provides detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of **CL-385319**.

Quantitative Data Summary

The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of **CL-385319** against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

Compound	Virus Strain	Cell Line	IC50 (µM)	CC50 (mM)	Selectivity Index (SI)	Assay Method	Reference
CL-385319	H5N1 Influenza A	MDCK	27.03 ± 2.54	1.48 ± 0.01	54.8	Hemagglutination Assay	
CL-385319	H5N1 Pseudovirus	MDCK	4.00 ± 0.38	Not Reported	Not Applicable	Pseudovirus Luciferase Assay	

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.

Experimental Protocols

Cytotoxicity Assay (XTT Assay)

This protocol determines the concentration of **CL-385319** that is toxic to the host cells (MDCK).

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **CL-385319**
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
- Phenazine methosulfate (PMS) solution
- 96-well cell culture plates

- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed MDCK cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of DMEM with 10% FBS.
- Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of **CL-385319** in culture medium.
- Remove the old medium from the wells and add 100 μ L of the diluted compound to the respective wells. Include wells with untreated cells as a control.
- Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
- Prepare the XTT/PMS solution by mixing XTT and PMS according to the manufacturer's instructions.
- Add 50 μ L of the XTT/PMS solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Hemagglutination Assay)

This protocol measures the ability of **CL-385319** to inhibit H5N1 virus replication in MDCK cells by quantifying the amount of viral hemagglutinin produced.

Materials:

- MDCK cells

- DMEM without FBS
- **CL-385319**
- H5N1 influenza A virus stock
- Trypsin-EDTA
- Chicken Red Blood Cells (RBCs)
- Phosphate Buffered Saline (PBS)
- 96-well plates (U- or V-bottom)

Procedure:

- Seed MDCK cells in a 96-well plate at a density of 2.5×10^4 cells/well and incubate overnight.
- Wash the cells twice with medium without FBS.
- Add 50 μ L of serially diluted **CL-385319** to the wells.
- Add 50 μ L of H5N1 influenza A virus (at a predetermined multiplicity of infection, e.g., 1000 PFU/ml) to the wells.
- Incubate the plate for 1 hour at 37°C.
- Wash the wells twice to remove unbound virus and compound.
- Add fresh medium containing the same concentration of **CL-385319** as in step 3 and incubate for 48 hours at 37°C.
- Collect the supernatant from each well.
- Perform a hemagglutination (HA) assay on the supernatant: a. Serially dilute the supernatant in PBS in a U- or V-bottom 96-well plate. b. Add a standardized suspension of chicken RBCs (e.g., 0.5%) to each well. c. Incubate at room temperature for 30-60 minutes. d. The HA titer

is the reciprocal of the highest dilution of the supernatant that causes complete hemagglutination (a lattice formation of RBCs).

- The IC₅₀ value is the concentration of **CL-385319** that causes a 50% reduction in the HA titer compared to the virus control.

Pseudovirus Entry Assay (Luciferase-Based)

This assay specifically measures the inhibition of viral entry mediated by the H5N1 HA protein.

Materials:

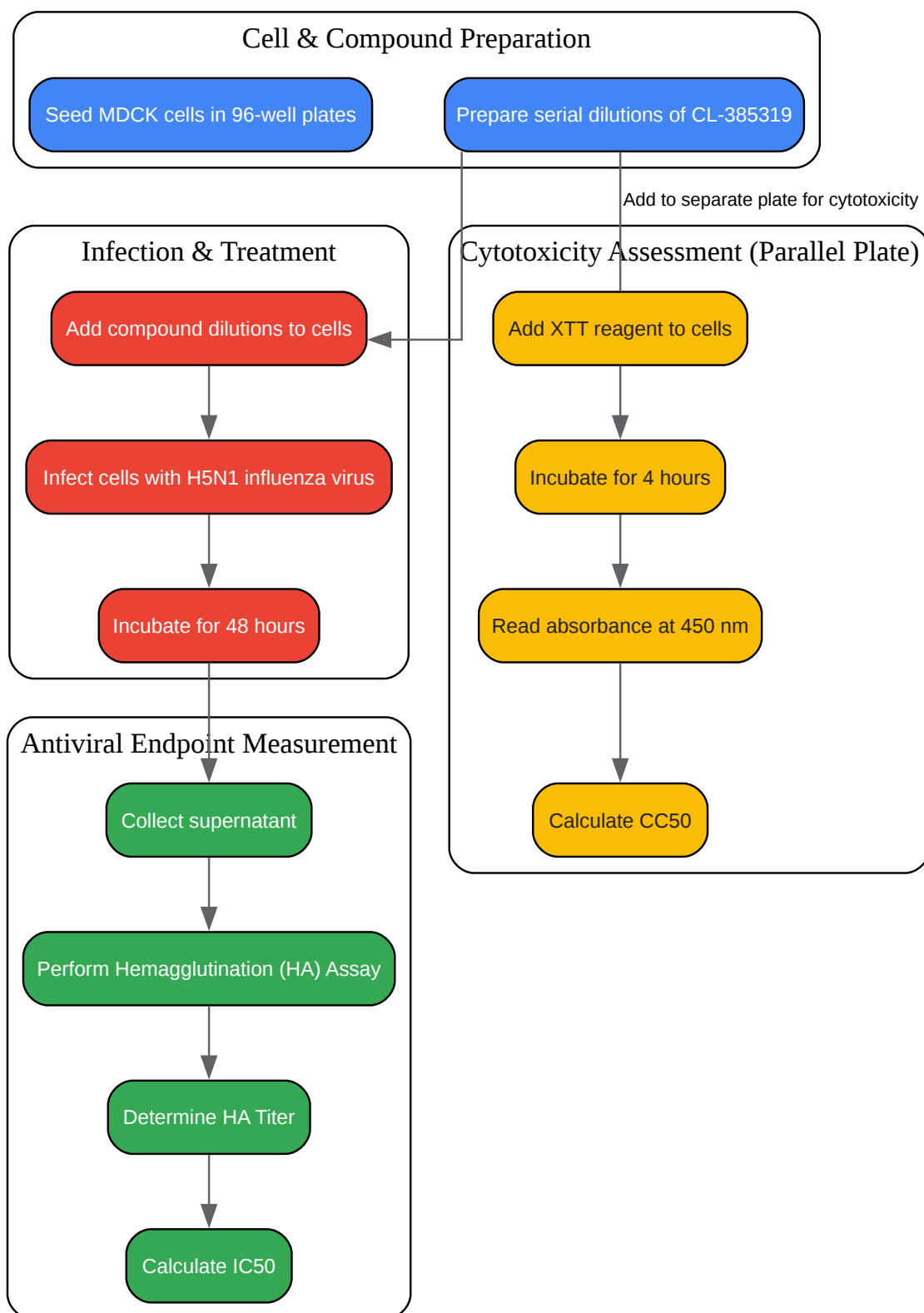
- MDCK cells
- H5N1 pseudovirus (e.g., HIV backbone with H5 and N1 glycoproteins and a luciferase reporter gene)
- **CL-385319**
- 96-well plates
- Luciferase assay reagent
- Luminometer

Procedure:

- Seed MDCK cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Pre-incubate the H5N1 pseudovirus with serial dilutions of **CL-385319** for 30 minutes at 37°C.
- Add the virus-compound mixture to the cells.
- Incubate for 48 hours at 37°C.
- Wash the cells with PBS and lyse them using the lysis reagent provided in the luciferase assay kit.

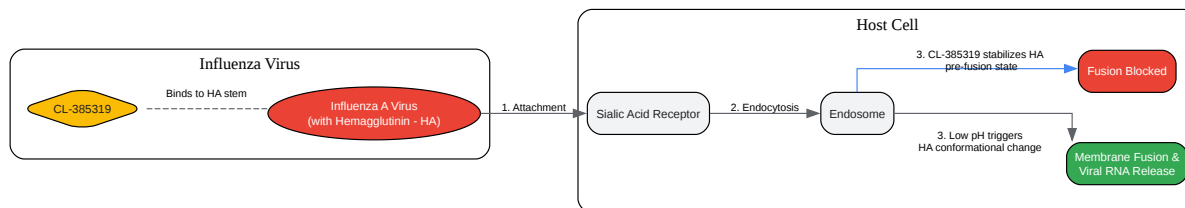
- Measure the luciferase activity in the cell lysates using a luminometer.
- The IC50 is the concentration of **CL-385319** that reduces luciferase activity by 50% compared to the virus control.

Visualizations



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Caption: Experimental workflow for the in vitro antiviral assay of **CL-385319**.



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Caption: Mechanism of **CL-385319**-mediated inhibition of influenza virus entry.

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References

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